molecular formula C5H8N2O B106344 (1-Methyl-1H-imidazol-2-yl)methanol CAS No. 17334-08-6

(1-Methyl-1H-imidazol-2-yl)methanol

Cat. No.: B106344
CAS No.: 17334-08-6
M. Wt: 112.13 g/mol
InChI Key: CDQDMLWGTVLQEE-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by a methyl group attached to the nitrogen at position 1 and a hydroxymethyl group at position 2. It is used as an intermediate in various chemical reactions and has applications in multiple fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Methyl-1H-imidazol-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole. Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with organometallic reagents . These reactions typically require controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Industrial processes may also incorporate purification steps, such as crystallization or distillation, to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding carbonyl compounds or reduced to yield different alcohol derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carbonyl compounds, while reduction produces various alcohol derivatives .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact mechanism depends on the context in which the compound is used and the specific targets involved .

Comparison with Similar Compounds

Uniqueness: (1-Methyl-1H-imidazol-2-yl)methanol is unique due to the presence of both a methyl group at position 1 and a hydroxymethyl group at position 2. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

(1-methylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQDMLWGTVLQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341524
Record name (1-Methyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17334-08-6
Record name (1-Methyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-imidazol-2-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (1-Methyl-1H-imidazol-2-yl)methanol interesting for coordination chemistry?

A1: this compound stands out due to its ability to act as a versatile ligand, meaning it can bind to metal ions. It can act as either a bidentate ligand, using two of its nitrogen atoms to bind to a metal ion, or as a tridentate ligand, using all three nitrogen atoms. [, ] This flexibility allows it to form complexes with a variety of transition metals, leading to diverse structures and properties.

Q2: How does the coordination behavior of this compound differ from its methoxy derivative, (methoxy)-tris(1-methyl-1H-imidazol-2-yl)methane?

A2: While this compound readily forms both bidentate and tridentate complexes with iron(II), its methoxy derivative, (methoxy)-tris(1-methyl-1H-imidazol-2-yl)methane, appears to predominantly favor bidentate coordination. [] This difference likely arises from the change in the bridgehead functionality from an alcohol (-OH) to an ether (-OCH3).

Q3: Can this compound be used to synthesize larger metal complexes?

A3: Yes, research has shown that this compound can be used as a building block for larger metal cluster complexes. For instance, it readily reacts with Fe(BF4)2∙6H2O to form the chiral [Fe4O4]-cubane cluster, Fe4((mim)3CO)44. [] These clusters are of particular interest due to the redox-active nature of their [Fe4O4] core, potentially lending themselves to applications as electron shuttles.

Q4: Are there any structural insights into iron(II) and iron(III) complexes with this compound?

A4: Interestingly, the iron(II) complex, [Fe(C12H15N6P)2][FeCl4]·4CH4O, and the iron(III) complex, [Fe(C13H16N6O)2][FeCl4]2Cl, with this compound are isomorphous, meaning they share the same crystal structure despite the different oxidation states of the iron centers. [] This structural similarity provides a unique opportunity to compare the properties of iron(II) and iron(III) in similar coordination environments.

Q5: Are there any potential applications of this compound derivatives in organic synthesis?

A6: Yes, derivatives of this compound can serve as valuable synthetic intermediates. Studies demonstrate that these alcohols can be converted into carbonyl compounds via their corresponding quaternary salts. [] This ability makes them useful as masked carbonyl groups or synthons in organic synthesis.

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